Antiparasitic agent-9

Antiparasitic drug discovery Blood-brain barrier penetration CNS safety

Antiparasitic agent-9 (compound 47) is the preferred macrofilaricidal agent for programs requiring potent efficacy with minimized CNS risk. Engineered with a methyl acetamide substituent conferring a high efflux ratio (ER=12), it achieves a brain-to-plasma ratio of only 0.08—>13-fold lower than the discontinued analog compound 31 (brain/plasma=1.1). Demonstrates 59% adult worm burden reduction at 15 mg/kg PO BID in L. sigmodontis models, with superior cytotoxicity margin (THLE-2 LC₅₀=106 μM) and minimal hERG signal (>30 μM). Ideal as a reference standard for CNS safety-focused SAR campaigns against O. volvulus and lymphatic filariasis. For research use only.

Molecular Formula C18H20N6O2S
Molecular Weight 384.5 g/mol
Cat. No. B12403652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-9
Molecular FormulaC18H20N6O2S
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=CN=C(C=C1)C2=NSC(=N2)NC3=C(C=CC=N3)N(C)C(=O)C
InChIInChI=1S/C18H20N6O2S/c1-11(2)26-13-7-8-14(20-10-13)16-21-18(27-23-16)22-17-15(6-5-9-19-17)24(4)12(3)25/h5-11H,1-4H3,(H,19,21,22,23)
InChIKeyNOIIUQYBQWFTTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiparasitic Agent-9 (Compound 47): A Novel Orally Active Macrofilaricide with Controlled CNS Exposure


Antiparasitic agent-9, also designated as compound 47, is a synthetic small-molecule antiparasitic agent belonging to the substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine class [1]. It possesses the molecular formula C₁₈H₂₀N₆O₂S, a molecular weight of 384.46 g/mol, and the CAS registry number 2516237-50-4 . Discovered through a phenotypic screening campaign targeting adult filarial worms, this compound was specifically optimized to exhibit oral bioavailability and a restricted brain penetration profile, thereby reducing the risk of central nervous system (CNS)-related adverse effects while maintaining potent macrofilaricidal efficacy against Onchocerca volvulus and related filarial nematodes [1].

Why Antiparasitic Agent-9 (Compound 47) Cannot Be Replaced by Other Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines


While numerous analogs within the di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine series exhibit potent ex vivo activity against O. gutturosa and O. volvulus, their in vivo pharmacological profiles diverge markedly due to subtle structural variations. For instance, the closely related analog compound 31 achieves a superior reduction in adult worm burden (97% at 30 mg/kg BID) but suffers from significant CNS penetration (brain-to-plasma ratio of 1.1), which led to its discontinuation due to CNS-related toxicological observations [1]. Conversely, Antiparasitic agent-9 (compound 47) was specifically engineered with a methyl acetamide substituent at the 3-position of the A-ring, conferring a high efflux ratio (ER = 12) and resulting in a brain-to-plasma ratio of only 0.08, thereby effectively mitigating the CNS liability that plagued compound 31 [1]. Therefore, interchanging these analogs without considering their differential ADME and safety profiles—particularly brain penetration and efflux transporter recognition—would risk either reduced in vivo efficacy or the introduction of unacceptable CNS toxicity.

Quantitative Comparative Evidence for Antiparasitic Agent-9 (Compound 47) vs. Closest Structural Analogs


Brain-to-Plasma Ratio: Drastic Reduction in CNS Exposure vs. Compound 31

Antiparasitic agent-9 (compound 47) exhibits a brain-to-plasma ratio of 0.08, confirming markedly limited CNS exposure [1]. In stark contrast, the closely related analog compound 31, which lacks the methyl acetamide substituent, demonstrates a brain-to-plasma ratio of 1.1 [1]. This >13-fold difference in brain penetration directly addresses the CNS toxicity that led to the discontinuation of compound 31 during exploratory toxicological evaluation [1].

Antiparasitic drug discovery Blood-brain barrier penetration CNS safety Macrofilaricide

In Vivo Adult Worm Burden Reduction: Comparable Efficacy to Compound 10 at a Lower Dose

In the L. sigmodontis jird model, Antiparasitic agent-9 (compound 47) achieved a 59% reduction in adult worm burden when administered orally at 15 mg/kg twice daily for 7 days [1]. For comparative context, the structurally related compound 10 demonstrated a similar 59% reduction in adult worm burden but required oral dosing at 30 mg/kg once daily for 7 days in mice [1]. Although the species (jird vs. mouse) and dosing frequency differ, the data suggest that compound 47 delivers comparable macrofilaricidal efficacy with a lower total daily dose (30 mg/kg/day for 47 vs. 30 mg/kg/day for 10, albeit with different regimens).

Filariasis In vivo efficacy Litomosoides sigmodontis Macrofilaricide

P-glycoprotein (Pgp) Efflux Ratio: Elevated Substrate Recognition vs. Compound 50

Antiparasitic agent-9 (compound 47) exhibits an efflux ratio (ER) of 12 in the MDCK/MDR1 cell line, indicating robust recognition as a P-glycoprotein (Pgp) substrate [1]. This high ER is mechanistically linked to its restricted brain exposure (brain-to-plasma ratio of 0.08). In contrast, the closely related analog compound 50, which differs by an ethyl substitution on the acetamide, displays a markedly lower ER of 2.7 [1]. Consequently, compound 50 exhibits a higher brain-to-plasma ratio of 0.11, representing a 37.5% increase in CNS exposure relative to compound 47 [1].

ADME Efflux transporters Blood-brain barrier P-glycoprotein

In Vitro Cytotoxicity (THLE-2 Cells): 2.9-Fold Lower Toxicity than Compound 31

In a 24-hour cytotoxicity assay using the THLE-2 human liver epithelial cell line, Antiparasitic agent-9 (compound 47) exhibited an ATP LC₅₀ value of 106 μM [1]. In the same assay, the CNS-penetrant analog compound 31 showed a significantly lower ATP LC₅₀ of 36 μM [1]. This indicates that compound 47 is approximately 2.9-fold less cytotoxic to normal human liver cells in vitro.

Cytotoxicity Hepatotoxicity Safety profiling THLE-2

hERG Channel Binding: Reduced Cardiac Risk Potential vs. Compound 31

Antiparasitic agent-9 (compound 47) displays minimal affinity for the hERG potassium channel, with a binding IC₅₀ > 30 μM [1]. In contrast, the analog compound 31 exhibits measurable hERG binding with an IC₅₀ of 11.4 μM [1]. Although both values are above typical safety alert thresholds, the >2.6-fold improvement for compound 47 indicates a lower potential for hERG-mediated cardiac repolarization effects.

Cardiotoxicity hERG Safety pharmacology QT prolongation

Recommended Application Scenarios for Antiparasitic Agent-9 (Compound 47) Based on Quantitative Evidence


Preclinical Development of Next-Generation Macrofilaricides with Mitigated CNS Liability

Based on the direct head-to-head comparison demonstrating a >13-fold lower brain-to-plasma ratio versus compound 31 (0.08 vs. 1.1) [1], Antiparasitic agent-9 (compound 47) is the preferred starting point for medicinal chemistry optimization campaigns aiming to maintain macrofilaricidal efficacy while minimizing CNS-related adverse effects. This scenario is particularly relevant for organizations (e.g., DNDi, academic consortia) seeking to advance backup candidates for onchocerciasis or lymphatic filariasis where the lead compound (e.g., compound 31) was discontinued due to CNS toxicity observations [1].

In Vivo Proof-of-Concept Studies in Filariasis Models Requiring Controlled Brain Exposure

Researchers conducting efficacy studies in L. sigmodontis rodent models should select compound 47 when the experimental objective necessitates a macrofilaricidal agent with a defined, low brain penetration profile (brain-to-plasma ratio = 0.08; ER = 12) [1]. The compound's demonstrated 59% adult worm burden reduction at 15 mg/kg PO BID for 7 days provides a validated efficacy benchmark [1], allowing for head-to-head comparisons with novel chemical entities or combination regimens where CNS safety is a critical parameter.

Structure-Activity Relationship (SAR) Studies Focused on P-glycoprotein Substrate Recognition and CNS Exclusion

Given its high efflux ratio (ER = 12) and documented Pgp substrate behavior in MDCK/MDR1 assays [1], Antiparasitic agent-9 (compound 47) serves as an ideal reference standard for SAR investigations exploring the structural determinants of Pgp-mediated efflux within the di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine scaffold. Researchers can systematically compare new analogs against compound 47 to assess improvements or decrements in ER and corresponding brain-to-plasma ratios (e.g., compound 50 with ER = 2.7 and brain-to-plasma = 0.11) [1].

In Vitro Safety and ADME Screening Panels for Filarial Drug Discovery Programs

Compound 47's comprehensive in vitro safety and ADME profile—including THLE-2 cytotoxicity (ATP LC₅₀ = 106 μM), hERG binding (>30 μM), and plasma protein binding (human: 90.7%; rat: 95%) [1]—establishes a robust benchmark for triaging new analogs. Its superior cytotoxicity margin (2.9-fold higher LC₅₀ than compound 31) and reduced hERG signal (>2.6-fold higher IC₅₀ than compound 31) [1] make it a valuable comparator for identifying compounds with potentially improved safety margins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiparasitic agent-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.